molecular formula C12H19N B181710 N,n-diethyl-2,6-dimethylaniline CAS No. 3995-38-8

N,n-diethyl-2,6-dimethylaniline

Cat. No. B181710
CAS RN: 3995-38-8
M. Wt: 177.29 g/mol
InChI Key: KECFTDQVRIBMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,n-diethyl-2,6-dimethylaniline (also known as DEDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DEDMA is a tertiary amine that contains two ethyl groups and two methyl groups attached to a nitrogen atom. This compound is widely used as a catalyst, a ligand, and a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of DEDMA is not well understood, but it is believed to act as a Lewis base due to the presence of the nitrogen lone pair electrons. It can coordinate with transition metals and activate them for catalytic reactions. DEDMA can also participate in hydrogen bonding interactions, which can influence the reactivity of the compound.

Biochemical And Physiological Effects

DEDMA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DEDMA is a chemical compound and should be handled with care in laboratory settings.

Advantages And Limitations For Lab Experiments

DEDMA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. Its unique structure and properties make it a versatile building block for the synthesis of various organic compounds. However, DEDMA has some limitations, including its potential toxicity and the need for careful handling in laboratory settings.

Future Directions

There are several future directions for research on DEDMA. One area of interest is the development of new synthetic methods using DEDMA as a catalyst or building block. Another area is the exploration of DEDMA as a ligand for the synthesis of new coordination complexes. Additionally, DEDMA could be used as a starting material for the synthesis of new materials, such as metal-organic frameworks and polymers. Further research is needed to fully understand the potential applications of DEDMA in various fields.

Synthesis Methods

DEDMA can be synthesized through a variety of methods, including the reaction of N,N-diethyl-m-toluidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-diethyl-m-toluidine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. These methods are efficient and yield high purity DEDMA.

Scientific Research Applications

DEDMA has been extensively used in scientific research due to its unique properties and potential applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the reduction of ketones, and the oxidation of alcohols. DEDMA has also been used as a ligand in coordination chemistry, forming stable complexes with transition metals. Additionally, DEDMA has been explored as a building block for the synthesis of advanced materials, such as metal-organic frameworks and polymers.

properties

CAS RN

3995-38-8

Product Name

N,n-diethyl-2,6-dimethylaniline

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,N-diethyl-2,6-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3

InChI Key

KECFTDQVRIBMCH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=CC=C1C)C

Canonical SMILES

CCN(CC)C1=C(C=CC=C1C)C

Origin of Product

United States

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